molecular formula C23H16N2O3 B14325197 3(2H)-Pyridazinone, 5-benzoyl-4-hydroxy-2,6-diphenyl- CAS No. 106230-16-4

3(2H)-Pyridazinone, 5-benzoyl-4-hydroxy-2,6-diphenyl-

Cat. No.: B14325197
CAS No.: 106230-16-4
M. Wt: 368.4 g/mol
InChI Key: MIPLAAZGYUREIC-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 5-benzoyl-4-hydroxy-2,6-diphenyl- is a complex organic compound belonging to the pyridazinone family. Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 5-benzoyl-4-hydroxy-2,6-diphenyl- typically involves multi-step organic reactions. Common starting materials include substituted benzoyl chlorides and pyridazinone derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can modify the functional groups attached to the pyridazinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.

Scientific Research Applications

3(2H)-Pyridazinone, 5-benzoyl-4-hydroxy-2,6-diphenyl- has been studied for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 5-benzoyl-4-hydroxy-2,6-diphenyl- involves its interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3(2H)-Pyridazinone, 5-benzoyl-4-hydroxy-2,6-dimethyl-
  • 3(2H)-Pyridazinone, 5-benzoyl-4-hydroxy-2,6-dichloro-

Uniqueness

Compared to similar compounds, 3(2H)-Pyridazinone, 5-benzoyl-4-hydroxy-2,6-diphenyl- may exhibit unique properties due to the presence of specific substituents on the pyridazinone ring

Properties

CAS No.

106230-16-4

Molecular Formula

C23H16N2O3

Molecular Weight

368.4 g/mol

IUPAC Name

5-benzoyl-2,6-diphenyl-1H-pyridazine-3,4-dione

InChI

InChI=1S/C23H16N2O3/c26-21(17-12-6-2-7-13-17)19-20(16-10-4-1-5-11-16)24-25(23(28)22(19)27)18-14-8-3-9-15-18/h1-15,24H

InChI Key

MIPLAAZGYUREIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C(=O)N(N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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